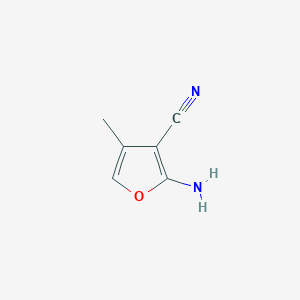

2-Amino-4-methylfuran-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylfuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEZLDLJNUPTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451999 | |

| Record name | 2-AMINO-4-METHYL-3-FURONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5117-87-3 | |

| Record name | 2-AMINO-4-METHYL-3-FURONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methylfuran-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4 Methylfuran 3 Carbonitrile

Established Synthetic Pathways to the Core Structure

The fundamental approach to the synthesis of 2-aminofuran-3-carbonitriles involves the cyclization of γ-hydroxynitriles. This pathway is a variation of the Thorpe-Ziegler reaction, which is a base-catalyzed intramolecular condensation of dinitriles to form cyclic ketones. In the context of 2-aminofuran synthesis, an α-hydroxyketone reacts with an active methylene (B1212753) nitrile, such as malononitrile (B47326), to form a γ-hydroxynitrile intermediate which then undergoes cyclization.

For the specific synthesis of 2-Amino-4-methylfuran-3-carbonitrile, the reaction would commence with hydroxyacetone (B41140) and malononitrile. The initial step is a Knoevenagel condensation between the ketone and malononitrile, followed by an intramolecular cyclization where the hydroxyl group attacks the nitrile carbon, leading to the formation of the furan (B31954) ring upon dehydration.

Reaction Scheme:

This established pathway, while straightforward, often requires careful control of reaction conditions to favor cyclization over competing side reactions. The choice of base and solvent plays a crucial role in the efficiency of this method.

Multi-Component Reaction Approaches for this compound Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound in a single step. These reactions combine three or more reactants in a one-pot procedure, minimizing waste and simplifying the purification process.

A plausible MCR strategy for the synthesis of the target molecule would involve the reaction of an α-hydroxyketone (hydroxyacetone), an active methylene nitrile (malononitrile), and a third component that could facilitate the reaction or be incorporated into the final structure, although for the title compound a two-component reaction is more direct. Several studies have explored MCRs for the synthesis of polysubstituted 2-aminofurans, often employing a catalyst to drive the reaction. For instance, a one-pot reaction of a 3-hydroxy-4H-pyran-4-one, an α-ketoaldehyde, and a methylene active nitrile has been reported to yield 2-aminofurans. rsc.org While not a direct synthesis of the target compound, this demonstrates the feasibility of MCRs in constructing the 2-aminofuran scaffold.

The direct one-pot reaction of hydroxyacetone and malononitrile can be considered a type of multicomponent synthesis in its simplest form, where the two components assemble to form the final product without the isolation of intermediates.

Catalyzed Synthetic Routes and Reaction Conditions

The use of catalysts is pivotal in enhancing the efficiency and selectivity of the synthesis of this compound. Both base and acid catalysts have been employed in the synthesis of 2-aminofurans.

Base-Catalyzed Synthesis:

Basic catalysts, such as alkali metal hydroxides, alkoxides (e.g., sodium ethoxide), and organic bases (e.g., piperidine (B6355638), triethylamine), are commonly used to promote the condensation of α-hydroxyketones with malononitrile. The base facilitates the deprotonation of the active methylene group of malononitrile, initiating the nucleophilic attack on the carbonyl group of the α-hydroxyketone.

A general procedure involves stirring a mixture of the α-hydroxyketone and malononitrile in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), in the presence of a catalytic amount of base at room temperature or with gentle heating.

Acid-Catalyzed Synthesis:

While less common, acid catalysts can also be employed. Lewis acids or Brønsted acids can activate the carbonyl group of the α-hydroxyketone, making it more susceptible to nucleophilic attack. However, acidic conditions might lead to undesired side reactions, such as polymerization or degradation of the starting materials or product.

The table below summarizes typical catalysts and reaction conditions for the synthesis of 2-aminofurans, which are applicable to the synthesis of this compound.

| Catalyst | Solvent | Temperature | Reaction Time | Typical Yield |

| Piperidine | Ethanol | Reflux | 2-6 hours | Moderate to Good |

| Sodium Ethoxide | Ethanol | Room Temperature | 12-24 hours | Good |

| Triethylamine (B128534) | DMF | 50-80 °C | 4-8 hours | Moderate |

| Potassium Carbonate | Acetonitrile | Reflux | 6-12 hours | Good |

Strategies for Asymmetric Synthesis of Chiral Analogues

The development of asymmetric synthetic routes to produce enantiomerically enriched chiral analogues of this compound is a significant challenge. The core structure of the target molecule is achiral; however, the introduction of a chiral center, for instance at the 4- or 5-position by using a chiral α-hydroxyketone or by subsequent modification, would necessitate an asymmetric approach.

Currently, there is a lack of specific literature on the asymmetric synthesis of this compound or its close chiral analogues. However, general strategies for asymmetric furan synthesis could potentially be adapted. These strategies often involve the use of:

Chiral Catalysts: Enantioselective catalysts, such as chiral Lewis acids or organocatalysts, could be employed to control the stereochemistry of the initial condensation or the cyclization step.

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials could direct the stereochemical outcome of the reaction, with the auxiliary being removed in a subsequent step.

Enzymatic Resolutions: A racemic mixture of a chiral analogue could potentially be resolved using enzymes that selectively react with one enantiomer.

Further research is required to explore and develop these potential strategies for the asymmetric synthesis of chiral 2-aminofuran-3-carbonitrile (B147697) derivatives.

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen methodology and reaction conditions.

Established Pathways vs. Multi-Component Reactions:

| Synthetic Approach | Advantages | Disadvantages | Typical Yields |

| Established Pathways (Stepwise) | Well-understood mechanism, reliable for small-scale synthesis. | May require isolation of intermediates, can be time-consuming, may have lower overall yields. | Moderate to Good |

| Multi-Component Reactions (One-Pot) | High atom economy, operational simplicity, reduced waste, often higher overall yields. | Optimization can be complex, potential for side product formation if not well-controlled. | Good to Excellent |

Influence of Catalysts:

The choice of catalyst significantly impacts the reaction rate and yield. Base-catalyzed reactions are generally efficient for the synthesis of 2-aminofurans. Stronger bases like sodium ethoxide can lead to higher yields but may also promote side reactions if not used judiciously. Weaker organic bases like piperidine or triethylamine offer milder reaction conditions, which can be advantageous for sensitive substrates, though they may require longer reaction times or heating.

In general, one-pot, base-catalyzed multi-component reactions appear to be the most efficient and high-yielding approach for the synthesis of this compound and its analogues, offering a balance of simplicity, efficiency, and sustainability. However, the optimal conditions must be determined empirically for each specific substrate combination.

Chemical Transformations and Reactivity of 2 Amino 4 Methylfuran 3 Carbonitrile

Dienamine Reactivity in Cycloaddition Processes

The electronic structure of 2-amino-4-methylfuran-3-carbonitrile includes an enamine system, which is known to be a strong electron-donating group that increases the nucleophilicity of the alkene. youtube.com Enamines are significantly more nucleophilic than their enol counterparts because nitrogen is less electronegative than oxygen and more willing to share its electron density. youtube.commakingmolecules.com In this molecule, the enamine character makes the C5 position of the furan (B31954) ring particularly susceptible to attack by electrophiles.

This behavior is characteristic of dienamine reactivity, where the compound reacts not as a traditional diene but as a nucleophile at the terminus of the conjugated system (C5). researchgate.net Reactions with electron-deficient alkenes, such as ethoxymethylenemalononitrile (B14416) or ethyl ethoxymethylenecyanoacetate, result in an addition-elimination reaction at the C5 position. researchgate.net This type of reaction underscores the compound's ability to act as a carbon-centered nucleophile, a reaction mode that is foundational to Stork enamine alkylation and related transformations. libretexts.orgwikipedia.org

| Electrophile | Reaction Type | Expected Product Type |

|---|---|---|

| Methyl vinyl ketone | Michael Addition | 5-(3-Oxobutyl)-2-amino-4-methylfuran-3-carbonitrile |

| Acrylonitrile | Michael Addition | 2-Amino-5-(2-cyanoethyl)-4-methylfuran-3-carbonitrile |

| Ethoxymethylenemalononitrile | Addition-Elimination | Product of substitution at C5 |

Diene Reactivity in Cycloaddition Processes

The furan ring itself can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org The electron-donating amino group at the C2 position activates the furan ring, enhancing its reactivity as a diene. proquest.comrsc.org This activation is crucial, as the inherent aromaticity of furan can often make it a reluctant participant in such reactions.

2-Aminofurans have been shown to undergo facile Diels-Alder cycloadditions with a range of dienophiles. proquest.com A significant application of this reactivity is the synthesis of polysubstituted anilines. The initial 7-oxabicyclo[2.2.1]heptene adduct formed from the cycloaddition is often unstable and can undergo a subsequent ring-opening and dehydration cascade, particularly under acidic conditions, to yield a highly substituted aromatic amine. proquest.comrsc.org This tandem [4+2] cycloaddition-aromatization strategy provides a convergent route to aniline (B41778) derivatives that might be difficult to access through other methods. rsc.org

| Dienophile | Reaction Type | Final Product Type (after aromatization) |

|---|---|---|

| N-Phenylmaleimide | [4+2] Cycloaddition | Polysubstituted Aniline Derivative |

| Dimethyl acetylenedicarboxylate | [4+2] Cycloaddition | Dimethyl 2-amino-5-methylisophthalate |

| Acrylonitrile | [4+2] Cycloaddition | Substituted Benzonitrile |

Nucleophilic Reactions of the Amino Group

The primary amino group at the C2 position is nucleophilic and undergoes reactions typical of both aromatic amines and enamines. researchgate.net It can react with various electrophiles, including acylating and alkylating agents.

Acylation: Reaction with acyl halides or anhydrides leads to the formation of the corresponding N-acyl derivatives (amides). This reaction can be a precursor step to facilitate other transformations, such as the hydrolysis of a neighboring nitrile group. researchgate.net

Alkylation: While direct alkylation can be complex, reactions with reactive alkyl halides are possible, similar to other enamine alkylations. wikipedia.org

Condensation: The amino group can condense with aldehydes and ketones to form Schiff bases (azomethines), a reaction that has been documented for 2-amino-3-cyanofurans. researchgate.net

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetyl Chloride | N-Acylation | 2-Acetamido-4-methylfuran-3-carbonitrile |

| Benzaldehyde | Condensation | 2-(Benzylideneamino)-4-methylfuran-3-carbonitrile |

| Methyl Iodide | N-Alkylation | 2-(Methylamino)- and 2-(Dimethylamino)-4-methylfuran-3-carbonitrile |

Reactions Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into several other moieties through hydrolysis, reduction, or addition reactions.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. libretexts.org The reaction typically proceeds first to an amide (2-amino-4-methylfuran-3-carboxamide) and, upon further heating, to the corresponding carboxylic acid (2-amino-4-methylfuran-3-carboxylic acid). In some cases, direct hydrolysis of α-aminonitriles can be challenging, but the reaction can be facilitated by first acylating the amino group. researchgate.net

Reduction: Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the nitrile group into a primary aminomethyl group, yielding (2-amino-4-methylfuran-3-yl)methanamine.

Addition of Nucleophiles: The nitrile group can react with organometallic reagents, such as Grignard reagents. This reaction, after hydrolysis of the intermediate imine, produces ketones. Additionally, reaction with hydrogen sulfide (B99878) can convert the nitrile to a thioamide. researchgate.net

| Reagent/Condition | Reaction Type | Product |

|---|---|---|

| H₃O⁺, Heat | Hydrolysis | 2-Amino-4-methylfuran-3-carboxylic acid |

| LiAlH₄, then H₂O | Reduction | (2-Amino-4-methylfuran-3-yl)methanamine |

| 1. CH₃MgBr; 2. H₃O⁺ | Grignard Addition | 1-(2-Amino-4-methylfuran-3-yl)ethan-1-one |

| H₂S, Pyridine (B92270) | Thionation | 2-Amino-4-methylfuran-3-carbothioamide |

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is a π-rich heterocycle that undergoes electrophilic aromatic substitution much more readily than benzene. chemicalbook.com Substitution preferentially occurs at the C2 or C5 positions, as the cationic intermediate (sigma complex) is better stabilized by resonance involving the lone pairs of the ring oxygen. quora.compearson.com

In this compound, the C2 position is occupied. The C2-amino group is a powerful activating group, while the C4-methyl group is weakly activating. quora.com Both direct electron density towards the C5 position, making it the overwhelming site for electrophilic attack. The C3-carbonitrile group is deactivating but does not significantly hinder substitution at the remote C5 position. Therefore, reactions such as halogenation, nitration, and formylation are expected to yield the corresponding 5-substituted derivative exclusively. researchgate.net

| Reagent | Reaction Name | Product |

|---|---|---|

| Br₂ in Dioxane | Bromination | 2-Amino-5-bromo-4-methylfuran-3-carbonitrile |

| HNO₃ / Ac₂O | Nitration | 2-Amino-4-methyl-5-nitrofuran-3-carbonitrile |

| POCl₃ / DMF | Vilsmeier-Haack Formylation | 2-Amino-5-formyl-4-methylfuran-3-carbonitrile |

Ring Expansion and Contraction Reactions

While less common than substitutions or cycloadditions, the furan ring in such substituted systems can undergo rearrangement or transformation. These reactions often lead to the formation of different heterocyclic structures. Research on closely related 2-aminofuran-3-carbonitrile (B147697) systems has shown that they can undergo photo-oxidative ring transformation. rsc.org This process converts the furan ring into a 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitrile, effectively transforming the five-membered oxygen heterocycle into a five-membered nitrogen heterocycle. rsc.org

Such transformations highlight the vulnerability of the furan ring to ring-opening under certain conditions, followed by recyclization to form a more stable system. Nucleophilic attack on the furan ring, especially in related systems like pyranones, can also initiate ring-opening and rearrangement cascades. clockss.org

Formation of Fused Heterocyclic Systems from this compound

One of the most significant applications of this compound is its use as a scaffold for the synthesis of fused heterocyclic systems. The vicinal amino and nitrile groups form a reactive enaminonitrile moiety, which is a classic building block for constructing fused six-membered rings, particularly pyrimidines and pyridines. researchgate.net

Furo[2,3-d]pyrimidines: Reaction with one-carbon synthons allows for the construction of a fused pyrimidine (B1678525) ring. For example, heating with formamide (B127407) or with triethyl orthoformate followed by treatment with ammonia (B1221849) are well-established methods for synthesizing 4-aminofuro[2,3-d]pyrimidines. researchgate.net

Furo[2,3-b]pyridines: The synthesis of fused pyridine rings can be achieved through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. For instance, reaction with compounds like ethoxymethylenemalononitrile followed by thermal cyclization can yield highly substituted furo[2,3-b]pyridine (B1315467) derivatives. researchgate.net

The versatility of the enaminonitrile unit allows for a wide range of annulation strategies, making this compound a key precursor for a large family of biologically relevant fused heterocycles. researchgate.netnih.gov

| Reagent(s) | Fused System Formed |

|---|---|

| Formamide | Furo[2,3-d]pyrimidine (B11772683) |

| Triethyl orthoformate, then NH₃ | Furo[2,3-d]pyrimidine |

| Malononitrile (B47326), Base | Furo[2,3-b]pyridine |

| Acetylacetone, Acid or Base | Furo[2,3-b]pyridine |

Design and Synthesis of 2 Amino 4 Methylfuran 3 Carbonitrile Derivatives and Analogues

Derivatization at the Amino Group

The primary amino group at the C2 position of the 2-amino-4-methylfuran-3-carbonitrile scaffold is a key site for derivatization, allowing for the introduction of a wide array of functional groups through acylation, alkylation, and reactions with isocyanates and sulfonyl chlorides. These modifications significantly alter the electronic and steric properties of the parent molecule, leading to a diverse library of derivatives.

Acylation: The reaction of this compound with various acylating agents such as acid chlorides and anhydrides in the presence of a base typically yields the corresponding N-acyl derivatives. For instance, treatment with chloroacetyl chloride in a suitable solvent like dimethylformamide can afford the N-(chloroacetyl) derivative. This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. The reactivity of the amino group can be modulated by the choice of the alkylating agent and reaction conditions. Direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products.

Urea (B33335) and Thiourea (B124793) Formation: The amino group readily reacts with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions. The addition of the amino group to the cumulative double bond system of the isocyanate or isothiocyanate is a facile process. A variety of substituted ureas and thioureas can be synthesized by employing a range of commercially available or synthetically prepared isocyanates and isothiocyanates.

Sulfonamide Synthesis: The reaction of this compound with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This reaction is a common method for introducing a sulfonyl moiety onto an amino group and is widely used in medicinal chemistry. The nucleophilicity of the amino group dictates its reactivity towards different sulfonyl chlorides.

Table 1: Examples of Derivatization Reactions at the Amino Group of this compound Note: The following data is representative and compiled from general synthetic methodologies for amino-heterocyclic compounds, as specific experimental data for this compound was not available in the cited literature.

| Reagent | Product Type | General Reaction Conditions | Representative Yield (%) |

| Acetyl chloride | N-Acyl | Pyridine (B92270), 0°C to rt | 85-95 |

| Benzoyl chloride | N-Acyl | Triethylamine (B128534), DCM, rt | 80-90 |

| Methyl iodide | N-Alkyl | K2CO3, Acetone, reflux | 60-75 (mixture) |

| Phenyl isocyanate | Urea | THF, rt | 90-98 |

| Phenyl isothiocyanate | Thiourea | Ethanol (B145695), reflux | 88-96 |

| p-Toluenesulfonyl chloride | Sulfonamide | Pyridine, rt | 75-85 |

Modifications at the Methyl Group on the Furan (B31954) Ring

The methyl group at the C4 position of the furan ring, while generally less reactive than the amino group, can undergo modifications under specific conditions, allowing for further diversification of the scaffold.

Oxidation: The methyl group can potentially be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. This transformation introduces a new functional group that can be further elaborated.

Halogenation: Radical halogenation of the methyl group, for instance using N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen atom, creating a reactive handle for subsequent nucleophilic substitution reactions.

Condensation Reactions: If the methyl group can be deprotonated to form a carbanion, it could participate in condensation reactions with aldehydes and ketones. However, the acidity of the methyl protons in this system would be a critical factor.

Substitution Pattern Variations on the Furan Core

Altering the substitution pattern on the furan ring itself provides a direct approach to creating analogues of this compound. This can be achieved by modifying the synthetic route to the furan core.

Alternative Starting Materials: By employing different β-keto esters or α-haloketones in the initial cyclization reaction, furan rings with various substituents at the C4 and C5 positions can be synthesized. For example, using an ethyl benzoylacetate instead of ethyl acetoacetate (B1235776) would lead to a phenyl group at the C4 position instead of a methyl group.

Electrophilic Aromatic Substitution: The furan ring is an electron-rich heterocycle and may undergo electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be considered. The amino and methyl groups are activating and would direct incoming electrophiles to the C5 position.

Synthesis of Fused Polycyclic Systems Incorporating the this compound Unit

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile group in a strategic arrangement, makes it an excellent precursor for the synthesis of fused polycyclic heterocyclic systems. These reactions often proceed through intramolecular cyclization or intermolecular condensation followed by cyclization.

Fused Pyrimidines: The reaction of the 2-amino-3-carbonitrile moiety with various one-carbon synthons can lead to the formation of furo[2,3-d]pyrimidines. For example, heating with formamide (B127407) or triethyl orthoformate can yield the corresponding pyrimidin-4-one or 4-aminopyrimidine (B60600) derivatives.

Fused Pyridines: The Thorpe-Ziegler reaction, involving the base-catalyzed intramolecular cyclization of dinitriles, is a potential route to fused pyridine rings if a suitable precursor derived from this compound can be synthesized.

Fused Thiazoles: Reaction with reagents like carbon disulfide followed by alkylation and cyclization could potentially lead to the formation of furo[2,3-d]thiazole (B11771582) systems.

Table 2: Examples of Fused Polycyclic Systems Derived from this compound Analogues Note: This table is based on synthetic strategies for analogous 2-amino-3-cyanoheterocycles.

| Fused System | Synthetic Approach | Key Reagents |

| Furo[2,3-d]pyrimidine (B11772683) | Cyclocondensation | Formamide, Triethyl orthoformate |

| Furo[2,3-b]pyridine (B1315467) | Thorpe-Ziegler Cyclization | Base-catalyzed intramolecular cyclization of a dinitrile precursor |

| Furo[2,3-d]thiazole | Multistep synthesis | Carbon disulfide, alkylating agent |

Structure-Reactivity Relationship Studies in Derived Compounds

Understanding the relationship between the structure of the synthesized derivatives and their chemical reactivity is crucial for predicting their behavior and for the rational design of new compounds with desired properties.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups at the amino or methyl positions can significantly influence the electron density of the furan ring and the reactivity of other functional groups. For example, acylation of the amino group decreases its electron-donating ability, which in turn can affect the nucleophilicity of the furan ring.

Steric Effects: The size and conformation of the substituents can impact the accessibility of reactive sites. Bulky groups on the amino nitrogen may hinder further reactions at this position or influence the regioselectivity of reactions on the furan ring.

Spectroscopic Analysis: Techniques such as NMR (¹H, ¹³C), IR, and mass spectrometry are essential for characterizing the synthesized compounds and provide valuable insights into their electronic structure and bonding. For instance, the chemical shifts in NMR spectra can reflect the electron density at different positions in the molecule, while IR spectroscopy can confirm the presence of specific functional groups introduced during derivatization.

Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Methylfuran 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Experimental ¹³C NMR spectral data for 2-Amino-4-methylfuran-3-carbonitrile is not currently found in published scientific sources. This technique would be crucial for identifying the number of unique carbon environments and confirming the carbon skeleton of the furan (B31954) ring, as well as the methyl and nitrile carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

A definitive experimental Infrared (IR) spectrum for this compound has not been located in publicly accessible literature. Such a spectrum would be used to identify key functional groups by their characteristic vibrational frequencies. Expected absorption bands would include N-H stretching vibrations for the amino group, C≡N stretching for the nitrile group, C-O and C=C stretching for the furan ring, and C-H vibrations for the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the predicted monoisotopic mass is 122.04801 Da. chemicalbook.com HRMS analysis would aim to detect the protonated molecular ion, [M+H]⁺. The predicted accurate mass for this ion is 123.05529 m/z. chemicalbook.com The observation of this ion with high mass accuracy would strongly support the elemental composition of C₆H₇N₂O⁺, confirming the molecular formula of the parent compound.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 123.05529 |

| [M+Na]⁺ | 145.03723 |

| [M+NH₄]⁺ | 140.08183 |

Data sourced from PubChem CID 11018853. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the analysis capabilities of mass spectrometry. In the context of analyzing this compound, an LC-MS system would first separate the compound from any impurities or other components in a sample mixture. As the purified compound elutes from the LC column, it is introduced into the mass spectrometer. The MS component would then provide mass data, confirming the presence and identity of the compound by its molecular weight. This integration is crucial for analyzing complex mixtures and verifying the purity of the synthesized compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements within a compound. This analysis provides empirical validation of the molecular formula, C₆H₆N₂O, for this compound. The theoretical composition is calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) and the molecular weight of the compound (122.12 g/mol ). chemspider.comnih.gov

The expected mass percentages are compared against experimentally determined values obtained from combustion analysis. A close correlation between the theoretical and experimental values confirms the elemental composition and purity of the synthesized compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Atoms in Formula | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 59.01 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 4.95 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 22.94 |

| Oxygen | O | 15.999 | 1 | 15.999 | 13.10 |

| Total | 122.127 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing an X-ray beam onto a single crystal of the compound and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the electron density distribution within the crystal, allowing for the elucidation of atomic positions, bond lengths, bond angles, and intermolecular interactions.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. However, analysis of structurally similar heterocyclic carbonitrile compounds demonstrates the type of detailed structural data that such an investigation would yield. researchgate.netresearchgate.netanalis.com.my

Table 2: Potential Crystallographic Data derivable from X-ray Analysis

This table is illustrative of the parameters that would be determined from an X-ray crystallography experiment; specific values for this compound are not currently available.

| Parameter | Description | Example Data from a Related Compound (2-amino-4-chlorobenzonitrile) analis.com.my |

| Crystal System | The symmetry class of the crystal lattice. | Triclinic |

| Space Group | The specific symmetry group of the crystal. | P-1 |

| a, b, c (Å) | The dimensions of the unit cell edges. | a = 3.8924, b = 6.7886, c = 13.838 |

| α, β, γ (°) | The angles between the unit cell edges. | α = 77.559, β = 88.898, γ = 83.021 |

| V (ų) | The volume of the unit cell. | 354.41 |

| Z | The number of molecules per unit cell. | Not specified in snippet |

Computational and Theoretical Chemistry Studies on 2 Amino 4 Methylfuran 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure

No specific studies detailing quantum chemical calculations for the electronic structure of 2-Amino-4-methylfuran-3-carbonitrile were found.

Density Functional Theory (DFT) Applications

While DFT has been applied to derivatives of this compound, there is no available research that applies it directly to this compound for the purposes outlined below.

Molecular Geometry Optimization and Conformational Analysis

Published data on the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of this compound derived from DFT calculations are not available.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, or any reactivity predictions based on FMO theory for this compound could not be located in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Site Reactivity

There are no published MEP maps for this compound that would identify electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Detailed NBO analysis, including data on donor-acceptor interactions, stabilization energies, or charge distributions for this compound, is not present in the available literature.

Reaction Mechanism Modeling using DFT

No DFT studies modeling the reaction mechanisms involving this compound as a reactant or product were found.

Spectroscopic Property Prediction via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions are crucial for interpreting experimental spectra and understanding the electronic structure of the molecule.

Detailed theoretical spectroscopic studies on furan (B31954) and its derivatives have been conducted using methods like DFT to calculate vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. globalresearchonline.net For instance, studies on similar heterocyclic compounds often employ the B3LYP functional with a basis set like 6-311++G(d,p) for geometry optimization and frequency calculations. analis.com.my The calculated vibrational frequencies are often scaled to better match experimental data.

The predicted spectroscopic data for this compound, based on DFT calculations, would include key vibrational modes. For example, the nitrile (C≡N) stretching frequency is a prominent feature in the IR spectrum. analis.com.my Similarly, the N-H stretching vibrations of the amino group and the C-O-C stretching of the furan ring would be identified. In the UV-Vis spectrum, electronic transitions such as π → π* and n → π* are predicted, providing information about the electronic conjugation within the molecule. analis.com.my The GIAO (Gauge-Invariant Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation. globalresearchonline.net

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Symmetric Stretch | 3450 |

| Amino (NH₂) | Asymmetric Stretch | 3350 |

| Nitrile (C≡N) | Stretch | 2220 |

| Methyl (CH₃) | Asymmetric Stretch | 2980 |

| Methyl (CH₃) | Symmetric Stretch | 2900 |

| Furan Ring | C-O-C Stretch | 1150 |

Note: These are hypothetical values based on typical ranges for these functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C-NH₂) | 158.5 |

| C3 (C-CN) | 95.2 |

| C4 (C-CH₃) | 145.8 |

| C5 (C-H) | 110.3 |

| C≡N | 117.4 |

| CH₃ | 12.1 |

Note: These are hypothetical values for illustrative purposes.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. These models are essential in drug discovery and materials science for screening and designing new molecules with desired properties. researchgate.net

For a molecule like this compound, a QSAR study would involve calculating a set of molecular descriptors that encode its structural, electronic, and physicochemical features. These descriptors can include constitutional, topological, geometrical, and quantum chemical parameters. The goal is to build a mathematical model that correlates these descriptors with a specific biological activity, such as antimicrobial or anticancer effects, which have been noted for similar heterocyclic structures. nih.govnih.gov

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of furan derivatives with known biological activities would be compiled.

Descriptor Calculation: A variety of molecular descriptors for each compound in the series would be calculated using specialized software.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to create a predictive model.

Model Validation: The robustness and predictive power of the model are assessed using internal and external validation techniques.

A hypothetical QSAR model for the antifungal activity of a series of aminofuran derivatives might look like the following equation:

log(1/IC₅₀) = 0.5 * LogP - 0.2 * MW + 1.2 * Dipole_Moment + 0.8

Where IC₅₀ is the half-maximal inhibitory concentration, LogP is the logarithm of the partition coefficient, MW is the molecular weight, and Dipole_Moment is the molecule's dipole moment. Such a model would suggest that higher lipophilicity and dipole moment, and lower molecular weight, are favorable for antifungal activity in this class of compounds.

Table 3: Example of Molecular Descriptors for a QSAR/QSPR Study

| Descriptor Type | Example Descriptors |

|---|---|

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area |

| Electronic | Dipole Moment, HOMO/LUMO Energies |

| Topological | Wiener Index, Balaban J index |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed information about its conformational landscape, flexibility, and interactions with its environment, such as solvent molecules or biological macromolecules. mdpi.com

An MD simulation would typically involve placing the molecule in a simulation box, often filled with a solvent like water, and then solving Newton's equations of motion for the system. This allows for the exploration of the molecule's potential energy surface and the identification of stable and metastable conformations.

Key insights that can be gained from MD simulations of this compound include:

Conformational Analysis: Identifying the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor.

Solvation Effects: Analyzing the structure of the solvent around the molecule and calculating properties like the radial distribution function to understand solute-solvent interactions.

Flexibility: Quantifying the flexibility of different parts of the molecule by calculating root-mean-square fluctuations (RMSF) of atomic positions.

For example, MD simulations could reveal the rotational dynamics of the amino group and the methyl group, and how these motions are influenced by the solvent. The results could be used to generate a Ramachandran-like plot for specific dihedral angles to visualize the allowed conformational space.

Table 4: Potential Insights from MD Simulations of this compound

| Analysis | Information Gained |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Stability of the molecular structure over time. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different regions of the molecule. |

| Radial Distribution Function (RDF) | Solvation shell structure and specific solute-solvent interactions. |

| Dihedral Angle Analysis | Preferred conformations and rotational energy barriers. |

Advanced Applications of 2 Amino 4 Methylfuran 3 Carbonitrile in Chemical Research

Utilization as a Key Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups in 2-Amino-4-methylfuran-3-carbonitrile makes it an exceptional starting material for the synthesis of more complex molecular architectures. The amino and nitrile groups can participate in a variety of chemical transformations, allowing for the elongation and elaboration of the molecular structure.

One of the most significant applications in this context is the synthesis of fused heterocyclic systems, particularly furopyrimidines. researchgate.netresearchgate.net Furopyrimidines are a class of compounds with a wide range of biological activities, making them attractive targets in medicinal chemistry. The synthesis of 4-aminofuro[2,3-d]pyrimidines can be readily achieved by the cyclization of 2-aminofuran-3-carbonitrile (B147697) derivatives with formamide (B127407). researchgate.netresearchgate.net This reaction proceeds by the initial formation of an amidine intermediate, followed by an intramolecular cyclization to construct the pyrimidine (B1678525) ring fused to the furan (B31954) core. The general reaction is depicted below:

![Synthesis of 4-aminofuro[2,3-d]pyrimidines from 2-aminofuran-3-carbonitriles](https://i.imgur.com/8z2eY3k.png)

This straightforward and efficient method allows for the generation of a diverse range of substituted furopyrimidines by varying the substituents on the starting aminofuran. The methyl group at the 4-position of this compound would be retained in the final product, providing a specific substitution pattern.

The reactivity of the amino and nitrile groups also allows for their participation in other cyclization reactions to form a variety of other fused heterocyclic systems, further demonstrating the utility of this compound as a versatile building block in complex organic synthesis.

Role in the Development of Novel Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. This compound serves as an excellent precursor for the construction of new and diverse heterocyclic ring systems. The inherent reactivity of the aminonitrile functionality allows for its transformation into various five- and six-membered heterocyclic rings.

As discussed in the previous section, the synthesis of furopyrimidines is a prime example of its role in generating novel fused heterocyclic scaffolds. researchgate.netresearchgate.net The ability to construct a pyrimidine ring onto the furan core opens up a vast chemical space for the exploration of new bioactive molecules. The resulting furo[2,3-d]pyrimidine (B11772683) scaffold is of particular interest due to its structural similarity to purines, which are fundamental components of nucleic acids.

Beyond furopyrimidines, the amino and nitrile groups can be manipulated to participate in reactions with various bifunctional reagents to construct other heterocyclic rings. For instance, reaction with α,β-unsaturated ketones or esters could lead to the formation of fused pyridone or pyrimidone systems. Similarly, reactions with diketones or their equivalents could be employed to synthesize fused diazepine (B8756704) or other seven-membered heterocyclic rings.

The following table summarizes the potential heterocyclic scaffolds that could be synthesized from this compound and the corresponding reagents:

| Reagent | Resulting Fused Heterocyclic Scaffold |

| Formamide | Furo[2,3-d]pyrimidine |

| Urea (B33335)/Thiourea (B124793) | Furo[2,3-d]pyrimidinone/thione |

| α,β-Unsaturated Ketones/Esters | Furo[2,3-b]pyridone |

| 1,3-Diketones | Furo[2,3-b]diazepine |

Applications in Multi-Component Reaction Development

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. academie-sciences.fr The efficiency and atom economy of MCRs make them highly attractive for the generation of large and diverse chemical libraries for drug discovery and other applications.

While direct examples of MCRs utilizing this compound as a starting component are not extensively reported, its structural features make it an ideal candidate for the development of novel MCRs. The presence of both a nucleophilic amino group and an electrophilic nitrile group, in conjunction with the furan ring, provides multiple points of reactivity that can be exploited in the design of new MCRs.

For instance, this compound could potentially participate in MCRs as a "three-atom component" where the amino group, the C2, and C3 carbons of the furan ring are incorporated into the final product. One can envision a scenario where an aldehyde, a β-ketoester, and this compound react in a one-pot process to generate a complex, highly substituted fused heterocyclic system.

The development of new MCRs based on this compound would provide rapid access to a wide range of novel and structurally diverse molecules. The ability to introduce complexity and diversity in a single step is a significant advantage in the search for new lead compounds in drug discovery and for the development of new functional materials.

Precursor for Advanced Organic Materials

The field of materials science is constantly seeking new organic molecules that can serve as building blocks for the creation of advanced materials with tailored properties. stanford.edunanosurf.com Furan-based polymers, derived from renewable resources, are gaining significant attention as sustainable alternatives to petroleum-based plastics. core.ac.ukresearchgate.netbohrium.comnih.govrsc.org

This compound, with its furan ring and reactive amino and nitrile functionalities, is a promising candidate as a monomer for the synthesis of novel functional polymers. The amino group can participate in polymerization reactions such as polycondensation with dicarboxylic acids or their derivatives to form polyamides. The nitrile group can also be transformed into other functional groups, such as carboxylic acids or amines, which can then be used in polymerization reactions.

Furthermore, the furan ring itself can undergo polymerization through various mechanisms, including ring-opening polymerization or electropolymerization. The presence of the amino and nitrile groups can influence the electronic properties of the resulting polymer, potentially leading to materials with interesting optical or electronic properties.

The potential applications of polymers derived from this compound are diverse and could include:

Biodegradable plastics: Leveraging the furan core, which can be derived from biomass. bohrium.comnih.gov

Conducting polymers: Through the creation of a conjugated polymer backbone.

Thermosetting resins: By cross-linking the polymer chains through the reactive functional groups.

Membranes for separation processes: By controlling the porosity and surface chemistry of the polymer.

The exploration of this compound as a monomer is a promising avenue for the development of new and sustainable advanced organic materials.

Integration into High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis (HTS) and high-throughput screening are essential tools in modern drug discovery and materials science. nih.govnih.govnih.govmdpi.commdpi.com These technologies allow for the rapid synthesis and evaluation of large numbers of compounds, significantly accelerating the pace of research and development.

The versatility of this compound makes it an ideal building block for integration into HTS platforms. Its ability to participate in a wide range of chemical reactions, including the formation of fused heterocycles and participation in multi-component reactions, allows for the creation of large and diverse chemical libraries. nih.govnih.govaston.ac.ukacs.org

For example, a combinatorial library of furopyrimidine derivatives could be synthesized in a parallel fashion by reacting this compound with a diverse set of reagents on a multi-well plate format. Each well would contain a unique combination of reactants, leading to the formation of a distinct compound.

The resulting library of compounds could then be screened in a high-throughput fashion for a variety of biological activities or material properties. This approach allows for the rapid identification of lead compounds with desired characteristics, which can then be further optimized.

The amenability of the reactions involving this compound to automation and miniaturization makes it a valuable tool for researchers employing HTS methodologies. The ability to rapidly generate and screen large numbers of diverse compounds based on this versatile scaffold holds great promise for the discovery of new drugs and materials.

Future Perspectives and Emerging Trends in 2 Amino 4 Methylfuran 3 Carbonitrile Research

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly becoming a prerequisite for modern synthetic organic chemistry. Future research on 2-amino-4-methylfuran-3-carbonitrile will prioritize the development of manufacturing processes that are not only efficient but also environmentally benign. This involves a shift away from conventional methods that may rely on harsh conditions, stoichiometric reagents, and volatile organic solvents.

Key areas of development will likely include:

One-Pot, Multicomponent Reactions (MCRs): Expanding on established MCRs for other heterocycles, new protocols for this compound will aim to combine multiple reaction steps into a single, streamlined operation. This approach, successfully used for synthesizing various 2-amino-3-carbonitrile structures like chromenes and quinolines, reduces waste, saves energy, and simplifies purification procedures. researchgate.netmdpi.com

Benign Solvents: A significant focus will be on replacing traditional organic solvents with greener alternatives. Water or water-ethanol mixtures are particularly attractive due to their low cost, non-toxicity, and non-flammability. mdpi.comnih.gov Research into the synthesis of related 2-amino-4H-chromene-3-carbonitrile derivatives has demonstrated high yields in aqueous media, a strategy that holds great promise for furan (B31954) synthesis. mdpi.com

Novel Catalysis: The exploration of biodegradable and reusable catalysts is a critical trend. This includes the use of naturally derived materials, such as eggshell-based nanocomposites, or simple, inexpensive catalysts like sodium carbonate or ammonium (B1175870) chloride, which have proven effective in related heterocyclic syntheses. researchgate.netmdpi.comajgreenchem.com The goal is to develop catalytic systems that offer high efficiency, easy recovery, and reusability. ajgreenchem.com

| Synthetic Strategy | Conventional Approach | Emerging Sustainable Approach | Anticipated Benefits |

| Solvent | Toluene, DMF, Acetonitrile | Water, Ethanol (B145695), Water-Ethanol Mixtures | Reduced toxicity, lower cost, simplified workup |

| Catalyst | Strong bases (e.g., sodium ethoxide), metal catalysts | Biodegradable nanocomposites, mild bases (e.g., Na₂CO₃), organocatalysts | Lower environmental impact, reusability, cost-effectiveness |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, three-component reaction | Higher atom economy, reduced waste, energy efficiency |

| Energy Input | High-temperature reflux | Room temperature, ultrasound, or microwave irradiation | Reduced energy consumption, shorter reaction times |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Understanding and expanding the chemical reactivity of this compound is fundamental to unlocking its synthetic utility. Future work will move beyond predictable transformations to explore novel and unconventional reaction pathways. The strategic positioning of the amino, nitrile, and furan ring functionalities offers a rich playground for chemical exploration.

Emerging research directions include:

Biocatalysis and Microbial Transformations: Leveraging enzymes or whole-cell systems for transformations offers unparalleled selectivity under mild conditions. Research on related nitrogen-containing heterocycles, such as the microbial transformation of 2-amino-4-methyl-3-nitropyridine, has shown that microorganisms can introduce hydroxyl groups or N-oxides at specific positions. researchgate.net Applying similar biocatalytic methods to this compound could yield unique derivatives that are difficult to access through traditional chemistry.

Photocatalysis and Electrochemistry: These methods provide alternative energy inputs to drive unique chemical reactions. The electron-rich furan ring and the conjugated system could be susceptible to photoredox or electrochemical activation, enabling novel cyclization, cross-coupling, or functionalization reactions that are not feasible under thermal conditions.

Ring Transformation Reactions: Investigating the stability of the furan ring under various conditions could lead to controlled ring-opening and ring-transformation reactions, allowing the conversion of the furan scaffold into other complex heterocyclic systems.

Rational Design of Derivatives with Tunable Properties

The core structure of this compound serves as a template for the rational design of new molecules with precisely controlled properties. By systematically modifying the peripheral functional groups, researchers can fine-tune the molecule's electronic, steric, and physicochemical characteristics for specific applications, a strategy effectively used in designing novel antimicrobial agents from other heterocyclic scaffolds. nih.gov

Key strategies for derivative design will involve:

Functionalization of the Amino Group: The primary amino group is a prime target for derivatization via acylation, alkylation, or condensation to form Schiff bases or new heterocyclic rings (e.g., fused pyrimidines), altering the molecule's hydrogen-bonding capacity and lipophilicity.

Modification of the Methyl Group: The 4-methyl group could be functionalized, for instance through radical halogenation followed by substitution, to introduce new pharmacophores or linking points for materials science applications.

Transformation of the Nitrile Group: The carbonitrile group is a versatile functional handle that can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used in cycloaddition reactions to construct new ring systems, thereby modulating the molecule's polarity and chemical reactivity.

| Target Position | Modification Type | Potential Starting Reagent | Expected Property Change |

| 2-Amino Group | Acylation | Acetyl chloride | Increased lipophilicity, altered H-bonding |

| 2-Amino Group | Schiff Base Formation | Substituted Benzaldehydes | Introduction of aromatic moiety, potential for metal chelation |

| 3-Nitrile Group | Hydrolysis | Aqueous Acid/Base | Conversion to amide/acid, increased polarity |

| 3-Nitrile Group | Reduction | Lithium aluminum hydride | Conversion to aminomethyl, introduction of basic center |

| 4-Methyl Group | Halogenation/Substitution | N-Bromosuccinimide, then nucleophile | Introduction of diverse functional groups |

Advanced Spectroscopic and In Situ Characterization Techniques

While standard spectroscopic methods (NMR, IR, MS) are essential for routine characterization, a deeper understanding of the structure, dynamics, and reactivity of this compound and its derivatives requires more advanced analytical techniques.

Future research will increasingly rely on:

Two-Dimensional NMR Spectroscopy: Techniques like HSQC, HMBC, and NOESY will be crucial for the unambiguous structural assignment of complex derivatives and for studying conformational preferences and intermolecular interactions in solution.

Single-Crystal X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular packing in the solid state. analis.com.myresearchgate.net Such detailed structural information is invaluable for understanding structure-property relationships and for validating computational models.

In Situ Reaction Monitoring: Employing techniques such as in situ IR or NMR spectroscopy allows for real-time tracking of reaction progress. This provides detailed kinetic data and can help identify transient intermediates, leading to a more complete understanding of reaction mechanisms and enabling rapid process optimization.

Synergistic Experimental and Computational Approaches

The integration of computational chemistry with experimental work is a powerful paradigm that accelerates the discovery and development of new molecules and materials. This synergy allows for a cycle of prediction, synthesis, and validation that is far more efficient than either approach alone.

Future investigations on this compound will benefit from:

Density Functional Theory (DFT) Calculations: DFT is a versatile tool for predicting a wide range of molecular properties. It can be used to calculate optimized geometries, predict spectroscopic signatures (IR, NMR), determine electronic properties like HOMO-LUMO energy gaps, and map electrostatic potential surfaces. analis.com.myresearchgate.net This information helps in understanding reactivity and designing molecules with desired electronic characteristics.

Reaction Mechanism Elucidation: Computational modeling can be used to map out potential energy surfaces for chemical reactions. This allows researchers to evaluate different possible pathways, identify transition states, and calculate activation energies, providing deep mechanistic insights that complement experimental observations. nih.gov

Virtual Screening and Property Prediction: Before embarking on time-consuming synthesis, computational methods can be used to create virtual libraries of derivatives and predict their properties (e.g., biological activity, electronic properties). This allows researchers to prioritize the most promising candidates for experimental investigation, streamlining the design process.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.